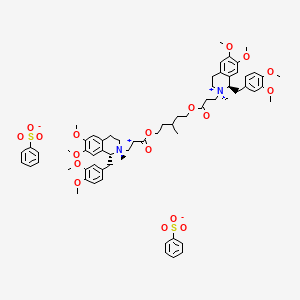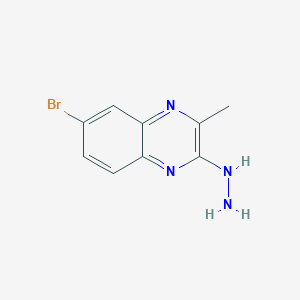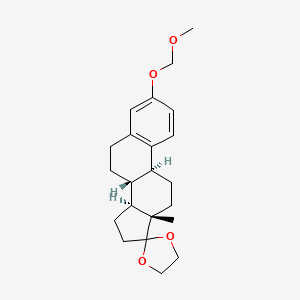
2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromomethyl group at the second position and a methoxy group at the seventh position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of a suitable precursor. One common method is the bromination of 7-methoxy-1,2,3,4-tetrahydroisoquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and reagent concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(Bromomethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(Bromomethyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-(Bromomethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the bromomethyl and methoxy groups, which can influence its reactivity and biological activity. The presence of the methoxy group at the seventh position may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C11H14BrNO |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
2-(bromomethyl)-7-methoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-3-2-9-4-5-13(8-12)7-10(9)6-11/h2-3,6H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
KRDXYVJCRACFLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCN(C2)CBr)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13865141.png)
![2-[(6-Ethoxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile](/img/structure/B13865147.png)

![Ethyl 2-[methyl(pyrimidin-2-yl)amino]-2-oxoacetate](/img/structure/B13865158.png)
![tert-butyl N-[acetyl(ethyl)amino]carbamate](/img/structure/B13865162.png)
![2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl N-propylcarbamate](/img/structure/B13865176.png)

![Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13865191.png)


![(R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine](/img/structure/B13865214.png)
